2-Pyridinecarbothioamide, 4-((1,1-dimethylethyl)thio)-
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Overview
Description
2-Pyridinecarbothioamide, 4-((1,1-dimethylethyl)thio)-: is an organosulfur compound that features a pyridine ring substituted with a carbothioamide group and a tert-butylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridinecarbothioamide, 4-((1,1-dimethylethyl)thio)- typically involves the reaction of N-substituted aniline with sulfur and sodium sulfide in the presence of 2-picoline. The reaction mixture is refluxed at 135°C for 48 hours, followed by cooling and solvent evaporation under high vacuum .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Pyridinecarbothioamide, 4-((1,1-dimethylethyl)thio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The tert-butylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2-Pyridinecarbothioamide, 4-((1,1-dimethylethyl)thio)- is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties .
Biology: The compound has shown promise as a building block for designing biologically active molecules, including potential anticancer agents .
Medicine: Research indicates that derivatives of this compound may exhibit pharmacological activities, such as anticancer and antimicrobial properties .
Industry: In materials science, the compound is explored for its potential use in the development of novel materials with unique electronic and optical properties .
Mechanism of Action
The mechanism of action of 2-Pyridinecarbothioamide, 4-((1,1-dimethylethyl)thio)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which may interfere with biological processes like DNA replication and protein synthesis. The presence of the carbothioamide group allows for interactions with nucleophiles, potentially leading to the inhibition of enzyme activity .
Comparison with Similar Compounds
- 2-Pyridinethioamide
- Pyridine-2-carbothioic acid amide
- Pyridine-2-thioamide
Comparison: 2-Pyridinecarbothioamide, 4-((1,1-dimethylethyl)thio)- is unique due to the presence of the tert-butylthio group, which imparts distinct steric and electronic properties. This makes it more lipophilic and potentially more effective in crossing biological membranes compared to its analogs .
Properties
CAS No. |
186044-60-0 |
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Molecular Formula |
C10H14N2S2 |
Molecular Weight |
226.4 g/mol |
IUPAC Name |
4-tert-butylsulfanylpyridine-2-carbothioamide |
InChI |
InChI=1S/C10H14N2S2/c1-10(2,3)14-7-4-5-12-8(6-7)9(11)13/h4-6H,1-3H3,(H2,11,13) |
InChI Key |
JXWNORBQDBBGSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC1=CC(=NC=C1)C(=S)N |
Origin of Product |
United States |
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